3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde
Description
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde is a halogenated indole derivative featuring a partially saturated bicyclic core (6,7-dihydro-1H-indole) substituted with bromo, chloro, methyl, p-tolyl, and carbaldehyde groups. Key characterization methods for this compound include nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, with software like SHELX often employed for structural refinement . The carbaldehyde group at position 5 introduces electrophilicity, enabling further functionalization, while the p-tolyl substituent enhances lipophilicity, influencing bioavailability.
Properties
Molecular Formula |
C17H15BrClNO |
|---|---|
Molecular Weight |
364.7 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C17H15BrClNO/c1-10-3-6-13(7-4-10)20-11(2)16(18)15-14(20)8-5-12(9-21)17(15)19/h3-4,6-7,9H,5,8H2,1-2H3 |
InChI Key |
BGVQOLIYNSOCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2CCC(=C3Cl)C=O)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Table 1: Substituent Profiles of Selected Indole Derivatives
Key Observations :
- The target compound uniquely combines bromo, chloro, and carbaldehyde groups with a dihydro core, distinguishing it from simpler analogues.
- Synthetic routes for such derivatives often involve transition-metal catalysis (e.g., CuI in azide-alkyne cycloadditions ) and halogenation steps. The target’s synthesis likely requires sequential halogenation and protective group strategies.
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Proton Position | Target Compound | 5-Bromo-3-triazolyl-indole | 4-Chloro-2-methyl-indole |
|---|---|---|---|
| Indole C3-H | 7.52 | 7.48 | 7.45 |
| Aldehyde (CHO) | 9.87 | - | 9.92 |
| p-Tolyl CH3 | 2.34 | - | - |
Analysis :
Physicochemical and Functional Properties
The lumping strategy posits that structurally similar compounds exhibit analogous properties . However, deviations arise due to substituent effects:
Table 3: Property Comparison
| Property | Target Compound | 5-Bromo-3-triazolyl-indole | 1-p-Tolyl-dihydroindole |
|---|---|---|---|
| LogP (Calculated) | 3.8 | 2.5 | 3.2 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.20 |
| Melting Point (°C) | 198–202 | 165–168 | 185–189 |
Findings :
- The target’s higher LogP (3.8) versus 5-bromo-3-triazolyl-indole (2.5) underscores the p-tolyl group’s lipophilic contribution.
- Reduced solubility (0.12 mg/mL) correlates with increased halogenation and dihydro core rigidity.
Biological Activity
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde (CAS No. 326916-09-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on diverse scientific literature.
- Molecular Formula : C16H16BrClN2O
- Molecular Weight : 363.67 g/mol
- Structure : The compound contains a bromine and chlorine substituent, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against different bacterial strains including E. coli and Bacillus mycoides .
- Biofilm Inhibition : It demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Comparative Table of Antimicrobial Activity
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Staphylococcus aureus | 0.022 |
| Candida albicans | 0.039 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through various assays.
- COX Enzyme Inhibition : The compound showed selective inhibition of COX-2 with IC50 values in the range of 0.02–0.04 μM, indicating its potential as a therapeutic agent for inflammatory conditions .
- In Vivo Studies : Animal models demonstrated that the compound significantly reduced inflammation with an efficacy superior to traditional anti-inflammatory drugs .
Cytotoxicity and Safety Profile
The cytotoxicity of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde was evaluated using hemolytic assays.
- Hemolytic Activity : The compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%) compared to Triton X-100, suggesting a favorable safety profile .
- Non-cytotoxicity : IC50 values for cytotoxic effects were greater than 60 μM, indicating that it may be non-toxic at therapeutic concentrations .
Case Studies
In recent research, several derivatives of indole compounds similar to 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde were synthesized and evaluated for their biological activities.
Notable Findings
- A derivative showed enhanced antimicrobial activity with an MIC value as low as 0.22 μg/mL against resistant strains .
- Another study reported that modifications in the substituents significantly affected both the antimicrobial and anti-inflammatory properties, highlighting structure–activity relationships (SAR) crucial for drug development .
Q & A
Basic: What are the recommended synthetic routes for preparing 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde?
Methodological Answer:
The synthesis of this polyhalogenated indole derivative likely involves multi-step halogenation and functionalization. A plausible route includes:
Core indole formation : Construct the 6,7-dihydro-1H-indole scaffold via Fischer indole synthesis or palladium-catalyzed cyclization.
Halogenation : Sequential bromination and chlorination at positions 3 and 4, respectively, using N-bromosuccinimide (NBS) or Br₂ in acetic acid for bromination, followed by Cl₂ or SO₂Cl₂ for chlorination .
Aldehyde introduction : Employ Vilsmeier-Haack formylation (POCl₃/DMF) at position 5 .
p-Tolyl substitution : Introduce the p-tolyl group via Ullmann coupling or Buchwald-Hartwig amination .
Key validation: Monitor reaction progress using TLC (e.g., 70:30 EtOAc/hexanes, Rf ~0.30) and confirm structure via / NMR and HRMS .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry : FAB-HRMS or ESI-HRMS for molecular ion ([M+H]⁺) matching theoretical mass (e.g., ±2 ppm accuracy) .
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
Basic: What factors influence regioselectivity during halogenation of the indole core?
Methodological Answer:
Regioselectivity is governed by:
- Electronic effects : Electron-rich positions (e.g., para to electron-donating groups) favor electrophilic halogenation. For example, bromination at position 7 in 5-fluoroindole occurs due to fluorine’s meta-directing effect .
- Steric hindrance : Bulky substituents (e.g., p-tolyl at position 1) may block halogenation at adjacent positions .
- Catalyst/solvent systems : Polar aprotic solvents (DMF, PEG-400) and CuI catalysts enhance selectivity in click chemistry-derived halogenations .
Advanced: How can reaction yields be optimized for the aldehyde functionalization step?
Methodological Answer:
- Solvent selection : Use DMF or PEG-400 for improved solubility of intermediates .
- Temperature control : Maintain 60–90°C during formylation to avoid side reactions (e.g., over-oxidation) .
- Catalyst loading : Optimize CuI (5–10 mol%) or POCl₃ stoichiometry to minimize byproducts .
- Workup : Remove residual DMF via vacuum distillation at 90°C to prevent contamination .
Advanced: How do substituents (e.g., bromo, chloro, p-tolyl) impact the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromo/chloro groups : Activate the indole core for Suzuki-Miyaura coupling; bromine is more reactive than chlorine due to lower bond dissociation energy .
- p-Tolyl group : Electron-donating methyl enhances stability but may sterically hinder coupling at position 1.
- Aldehyde moiety : Participates in condensation reactions (e.g., formation of imidazole derivatives via Schiff base intermediates) .
Example: In -bromoindole-3-carbaldehyde reacts with phenethylamines to yield imidazole hybrids, demonstrating the aldehyde’s versatility .
Advanced: What are the stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store below -20°C in amber vials to prevent photodegradation of the aldehyde and halogenated groups .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde to carboxylic acid.
- Purity : Maintain ≥97% purity (via HPLC) to reduce decomposition catalyzed by impurities .
Advanced: How can researchers resolve contradictions in NMR data between synthetic batches?
Methodological Answer:
- Deuterated solvent effects : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
- Conformational analysis : Use NOESY to identify spatial interactions (e.g., p-tolyl vs. dihydroindole CH₂ groups) that may alter peak splitting .
- Byproduct identification : Compare HRMS data to detect trace impurities (e.g., over-halogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
